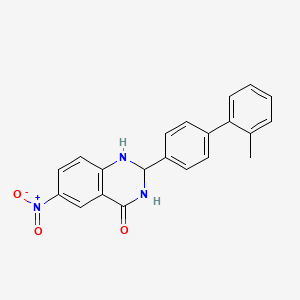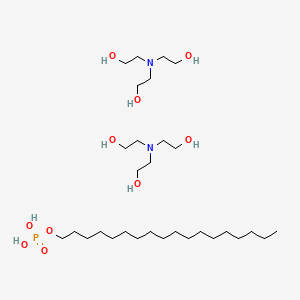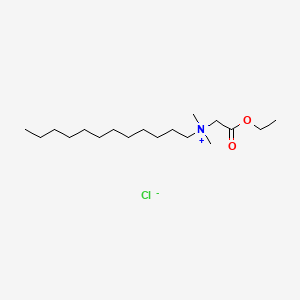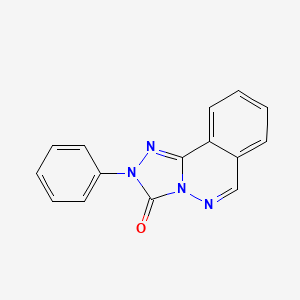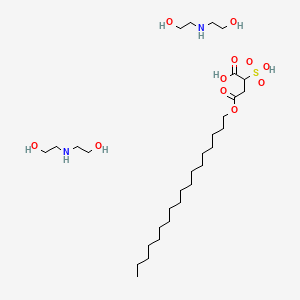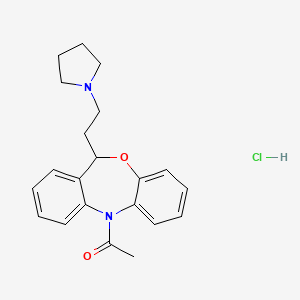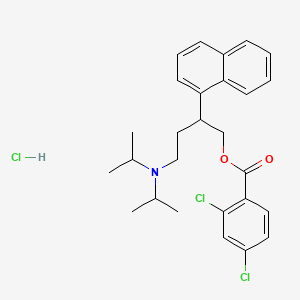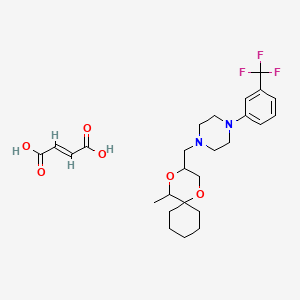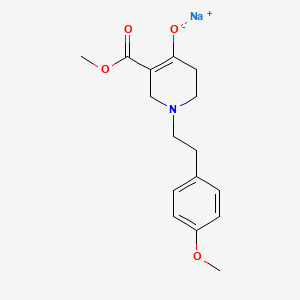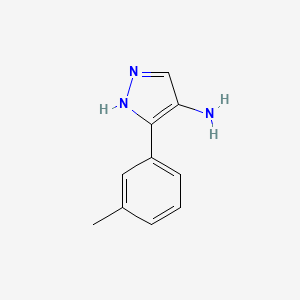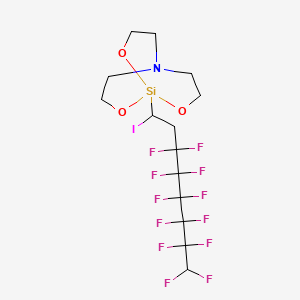
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-1-iodooctyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-1-iodooctyl)- is a complex organosilicon compound. It belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity . This compound is particularly notable for its fluorinated side chain, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury(II) salts (HgX2), where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br . This reaction yields the corresponding 1-substituted silatranes in good yields. The reaction conditions generally involve moderate temperatures and the use of solvents like methanol or ethanol.
Chemical Reactions Analysis
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives undergo various chemical reactions, including:
Substitution Reactions: The compound can react with different halides or pseudohalides to form new derivatives.
Oxidation and Reduction: These reactions can modify the silicon center or the fluorinated side chain, leading to different oxidation states and functionalities.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the silatrane structure.
Common reagents used in these reactions include halides, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives involves their ability to form stable complexes with various biological molecules. The fluorinated side chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane include:
Phenylsilatrane: Known for its use in organic synthesis and biological studies.
Ethylsilatrane: Another derivative with applications in material science and biology.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane lies in its fluorinated side chain, which imparts distinct chemical and biological properties not found in other silatrane derivatives .
Properties
CAS No. |
135587-14-3 |
|---|---|
Molecular Formula |
C14H16F12INO3Si |
Molecular Weight |
629.25 g/mol |
IUPAC Name |
1-(3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-1-iodooctyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C14H16F12INO3Si/c15-9(16)11(19,20)13(23,24)14(25,26)12(21,22)10(17,18)7-8(27)32-29-4-1-28(2-5-30-32)3-6-31-32/h8-9H,1-7H2 |
InChI Key |
MYTVWGLABHKPKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


